Chemical structure and molecular weight of PROTAC PD-1/PD-L1 degrader-1
Chemical structure and molecular weight of PROTAC PD-1/PD-L1 degrader-1
The following technical guide provides an in-depth analysis of PROTAC PD-1/PD-L1 Degrader-1 (also known in literature as Compound P22 ). This document is structured for researchers requiring precise chemical, mechanistic, and experimental data.
[1][2]
Executive Summary
PROTAC PD-1/PD-L1 Degrader-1 (CAS: 2447066-37-5) is a heterobifunctional small molecule designed to target Programmed Death-Ligand 1 (PD-L1).[1] Unlike monoclonal antibodies (e.g., atezolizumab) that sterically block the PD-1/PD-L1 interaction, this molecule is engineered to induce the degradation of the PD-L1 protein itself.
While designed using Proteolysis Targeting Chimera (PROTAC) principles—linking a PD-L1 inhibitor to a Cereblon (CRBN) E3 ligase ligand—experimental evidence suggests this specific congener operates via a unique lysosome-dependent degradation mechanism , distinguishing it from the classical ubiquitin-proteasome system (UPS) pathway often assumed for such structures.[2]
Chemical Identity & Physicochemical Properties[1]
Core Specifications
The molecule is synthesized by conjugating a BMS-based PD-L1 inhibitor (BMS-1166 derivative) to Pomalidomide via a piperazine-containing linker.
| Parameter | Specification |
| Common Name | PROTAC PD-1/PD-L1 Degrader-1 |
| Literature Code | Compound P22 (Cheng et al., 2020) |
| CAS Number | 2447066-37-5 |
| Molecular Formula | C₅₉H₅₈ClN₇O₁₁ |
| Molecular Weight | 1076.59 g/mol |
| Solubility | DMSO (≥ 50 mg/mL); Insoluble in water |
| Appearance | White to off-white solid |
Structural Composition
The molecule consists of three pharmacophores:
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Warhead (Target Ligand): A resorcinol diphenyl ether derivative (analogous to BMS-1166) that binds the PD-L1 hydrophobic pocket.
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Linker: A piperazine-based chain designed to span the distance between the target and E3 ligase without steric clash.
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E3 Ligand: Pomalidomide, a known recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]
Isomeric SMILES:
Mechanism of Action (MOA)
Designed vs. Observed Mechanism
Scientific Insight: Although PROTAC PD-1/PD-L1 Degrader-1 contains a CRBN-recruiting motif, mechanistic studies reveal that its degradation activity is not reversed by proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924). Instead, degradation is inhibited by lysosomal inhibitors (e.g., Chloroquine).
This suggests the molecule likely induces endocytosis and lysosomal sorting of PD-L1 upon binding, a phenomenon sometimes observed with hydrophobic tags or specific bivalent binders, rather than the classical polyubiquitination-proteasome pathway.
Pathway Visualization
Caption: Functional workflow of PROTAC PD-1/PD-L1 Degrader-1. Note the divergence to lysosomal degradation rather than the proteasome.
Biological Characterization
Potency Data[3]
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Binding Affinity (IC50): 39.2 nM (Inhibition of PD-1/PD-L1 interaction).[1][3][2][4][5][6][7]
-
Degradation Efficiency: Reduces cell surface PD-L1 levels by ~14–35% in a dose-dependent manner (1–10 μM) over 24 hours.[1][3]
-
T-Cell Activation: Significantly restores T-cell immunity in Hep3B/OS-8/hPD-L1 co-culture models.[4][6]
Key Experimental Context
The degradation effect is considered "modest" compared to highly optimized PROTACs (which often achieve >90% Dmax). However, the dual mechanism (blockade + degradation) provides a synergistic therapeutic benefit.
Experimental Protocols
Stock Solution Preparation
Due to high molecular weight and lipophilicity, proper solubilization is critical to prevent precipitation.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).
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Concentration: Prepare a 10 mM stock solution.
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Calculation: Dissolve 1 mg of powder in 92.89 μL of DMSO.
-
-
Storage: Aliquot into single-use vials and store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
In Vitro Degradation Assay (Western Blot)
Objective: Verify PD-L1 degradation in MDA-MB-231 (breast cancer) cells.
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Seeding: Plate MDA-MB-231 cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
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Treat cells with PROTAC PD-1/PD-L1 Degrader-1 at concentrations of 1 μM, 5 μM, and 10 μM .
-
Include a DMSO vehicle control .
-
Duration: Incubate for 24 hours.
-
-
Lysis: Wash cells 2x with cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors.
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Blotting:
-
Load 20-30 μg protein per lane.
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Primary Antibody: Anti-PD-L1 (e.g., Abcam ab205921 or CST #13684).
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Loading Control: Anti-GAPDH or Anti-β-actin.
-
-
Analysis: Densitometry should show a dose-dependent reduction in the PD-L1 band intensity relative to the loading control.
Mechanistic Validation (Rescue Assay)
To confirm the degradation pathway, pre-treat cells for 2 hours with:
-
MG132 (10 μM): Proteasome inhibitor (Should NOT rescue PD-L1 levels).
-
Chloroquine (50 μM): Lysosome inhibitor (Should RESCUE PD-L1 levels).
References
-
Cheng, B., Ren, Y., Cao, H., & Chen, J. (2020).[6] Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1. European Journal of Medicinal Chemistry, 199, 112377.
- Primary reference for the synthesis, structure (Compound P22)
-
MedChemExpress (MCE). PROTAC PD-1/PD-L1 degrader-1 Product Datasheet.
- Source for physicochemical properties and commercial specific
-
TargetMol. PROTAC PD-1/PD-L1 degrader-1 (Compound P22) Product Information.
- Valid
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
- 4. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
